N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO4S/c1-18(2)13-8-9-19(18,17(22)10-13)12-26(23,24)21-11-16(25-3)14-6-4-5-7-15(14)20/h4-7,13,16,21H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPQVGMAKZMJMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CC=CC=C3Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and the implications for drug development.
Chemical Structure and Properties
The compound features a unique bicyclic structure combined with a methanesulfonamide functional group, which is significant for its biological activity. The structural formula can be represented as follows:
Molecular Weight : 353.90 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The rigid bicyclic framework allows it to fit into enzyme active sites or bind to proteins, potentially modulating their activity. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation. This inhibition can enhance anti-cancer treatments by counteracting tumor-induced immunosuppression .
- Protein Interaction : Studies indicate that the methanesulfonamide group enhances hydrogen bonding capabilities, influencing the compound's interactions with various proteins .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
These findings suggest that the compound may serve as a potential lead in cancer therapy.
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of this compound. Notably:
- Tumor Growth Inhibition : In murine models bearing xenografts of human tumors, administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential efficacy in vivo .
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.
Q & A
Q. Optimization strategies :
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to adjust reaction times.
- Optimize temperature for sulfonylation (typically 0–25°C to prevent hydrolysis) .
(Advanced) How can stereochemical challenges in synthesis be addressed using chiral resolution techniques?
Answer:
The compound’s stereogenic centers (e.g., bicyclic core and methoxyethyl substituent) require enantioselective synthesis or resolution:
- Chiral auxiliaries : Use enantiopure camphorsulfonyl derivatives to control stereochemistry during sulfonylation .
- Chromatographic resolution : Employ chiral HPLC columns (e.g., Chiralpak® AD-H) to separate enantiomers .
- Polarimetry and X-ray crystallography : Confirm absolute configuration post-synthesis .
Example : Enantiomers of similar camphorsulfonamide derivatives were resolved via crystallization from n-hexane/ethyl acetate, yielding >99% enantiomeric excess .
(Basic) What spectroscopic methods are most effective for characterizing the bicyclo[2.2.1]heptane core and sulfonamide group?
Answer:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₅ClNO₄S: 434.12) .
- IR spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
(Advanced) What computational strategies predict the binding affinity of this compound to biological targets?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Model interactions with enzymes (e.g., bacterial enoyl-ACP reductase) using the bicyclic core as a hydrophobic anchor .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity (MIC values) .
Case study : Analogous camphorsulfonamides showed MIC values of 1.05–2.2 µmol/L against S. aureus and E. coli via hydrophobic interactions .
(Basic) How does the solubility profile influence formulation strategies in pharmacological studies?
Answer:
The compound’s limited aqueous solubility (common for sulfonamides) necessitates formulation optimization:
| Property | Value | Impact |
|---|---|---|
| LogP | ~3.5 (predicted) | High lipid solubility |
| Solubility | DMSO > 50 mg/mL; water < 0.1 mg/mL | Requires co-solvents (e.g., PEG 400) or liposomal encapsulation |
Methodology : Use shake-flask or HPLC-UV methods to measure solubility in biorelevant media (FaSSIF/FeSSIF) .
(Advanced) How can crystallographic data resolve ambiguities in the molecular structure?
Answer:
- SHELX refinement : Resolve bond-length discrepancies and validate stereochemistry via high-resolution X-ray data (R-factor < 5%) .
- Twinned data handling : Apply Flack parameter analysis to confirm absolute configuration in non-centrosymmetric crystals .
- Case example : A related camphorsulfonamide structure was resolved using SHELXL, revealing a 1.48 Å resolution with 97% occupancy for the methoxy group .
(Basic) What biological targets are hypothesized based on structural analogs?
Answer:
- Enzyme targets : Bacterial enoyl-ACP reductase (FabI) due to similarity to triclosan derivatives .
- Receptor targets : Neuronal Kv7 potassium channels (analogous to retigabine derivatives) .
- Mechanistic hypothesis : Sulfonamide group acts as a hydrogen-bond acceptor, while the bicyclic core provides steric bulk for target selectivity .
(Advanced) How to analyze conflicting bioassay data (e.g., antimicrobial vs. anti-inflammatory activities)?
Answer:
- Dose-response curves : Compare IC₅₀ values across assays to identify off-target effects .
- Pathway analysis : Use KEGG or Reactome to map overlapping pathways (e.g., NF-κB in inflammation vs. FabI in bacterial growth) .
- Statistical validation : Apply ANOVA to assess significance of activity differences (p < 0.05) .
Example : A camphorsulfonamide analog showed MIC = 1.05 µmol/L against S. aureus but no anti-inflammatory activity at 10 µmol/L, suggesting target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
